molecular formula C10H14O B1382429 4-Tert-butyl-D9-phenol CAS No. 358730-87-7

4-Tert-butyl-D9-phenol

Cat. No.: B1382429
CAS No.: 358730-87-7
M. Wt: 159.27 g/mol
InChI Key: QHPQWRBYOIRBIT-GQALSZNTSA-N
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Description

4-Tert-butyl-D9-phenol is an organic compound with the chemical formula C10H5D9O. It is a deuterated form of 4-tert-butylphenol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in isotope labeling studies and tracer experiments.

Preparation Methods

4-Tert-butyl-D9-phenol can be synthesized through the alkylation of phenol with tert-butanol in the presence of a catalyst. The reaction typically involves the use of a zeolite catalyst treated with sodium hydroxide to enhance selectivity towards the desired product . The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atm. Industrial production methods often employ similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

4-Tert-butyl-D9-phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Tert-butyl-D9-phenol is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-tert-butyl-D9-phenol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. In biological systems, it can act as an antioxidant by donating hydrogen atoms (or deuterium atoms) to neutralize free radicals. The deuterium atoms provide a unique advantage in tracing studies due to their distinct mass, allowing for precise tracking of the compound’s fate in complex systems .

Comparison with Similar Compounds

4-Tert-butyl-D9-phenol is similar to other tert-butylphenols, such as 2-tert-butylphenol and 2,4-di-tert-butylphenol. its deuterium labeling sets it apart, making it particularly valuable in isotope studies. Compared to its non-deuterated counterpart, 4-tert-butylphenol, the deuterated version offers enhanced stability and distinct mass spectrometric properties, which are crucial for accurate analytical measurements .

Similar Compounds

  • 2-tert-butylphenol
  • 2,4-di-tert-butylphenol
  • 4-tert-butylphenol

Properties

IUPAC Name

4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQWRBYOIRBIT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258682
Record name Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358730-87-7
Record name Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358730-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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